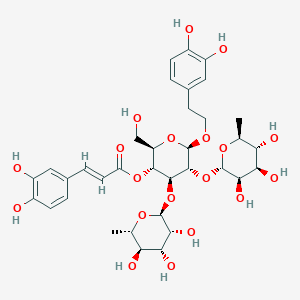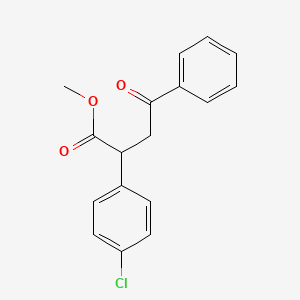![molecular formula C11H9F3O3 B1459757 Acide 2-[5-(trifluorométhyl)-2,3-dihydro-1-benzofuran-2-yl]acétique CAS No. 1892449-73-8](/img/structure/B1459757.png)
Acide 2-[5-(trifluorométhyl)-2,3-dihydro-1-benzofuran-2-yl]acétique
Vue d'ensemble
Description
2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzofuran ring
Applications De Recherche Scientifique
2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Mécanisme D'action
Target of action
Many bioactive aromatic compounds, such as those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of “2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid”.
Mode of action
The interaction of a compound with its targets often results in changes to the target’s function. For example, the compound might inhibit or enhance the target’s activity, leading to downstream effects on cellular processes .
Biochemical pathways
Compounds like “2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid” could potentially affect a variety of biochemical pathways. For instance, indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid typically involves the trifluoromethylation of a benzofuran precursor. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of a trifluoromethyl radical, which subsequently adds to the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts such as palladium or copper can facilitate the trifluoromethylation reaction, making it more suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted benzofuran derivatives.
Comparaison Avec Des Composés Similaires
2-[5-(Trifluoromethyl)-1-benzofuran-2-yl]acetic acid: Similar structure but lacks the dihydro component.
2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzothiophene-2-yl]acetic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness: 2-[5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-9-6(3-7)4-8(17-9)5-10(15)16/h1-3,8H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYFRSUFXAZJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)



![methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B1459680.png)





![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)



